molecular formula C27H27NO11 B140698 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 138906-41-9

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside

Cat. No. B140698
CAS RN: 138906-41-9
M. Wt: 541.5 g/mol
InChI Key: YKSPBIYKEHIGHE-XMPCBSOPSA-N
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Description

4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a compound with the molecular formula C27H27NO11 . It is an innovative biomedical compound that holds promise in the realm of disease research . Its remarkable attributes encompass potent anti-inflammatory, anti-cancer, and anti-microbial capabilities .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI code and SMILES notation provide a textual representation of the compound’s structure . The compound’s molecular weight is 541.5 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 146.0 to 150.0 °C . The specific rotation [a]20/D is +52.0 to +56.0 deg (C=1, CHCl3) .

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

This compound has shown promise in anticancer research due to its ability to interact with various biological targets. Its structural complexity allows it to bind selectively to cancer cell receptors, potentially inhibiting growth or inducing apoptosis .

Biotechnology: Enzyme Inhibition Studies

In biotechnology, the compound is used to study enzyme inhibition. Its unique molecular structure can selectively inhibit enzymes that are crucial in disease pathways, making it valuable for developing new therapeutic strategies .

Analytical Chemistry: Chromatography

Analytical chemists utilize this compound in chromatography as a standard for calibrating equipment. Its distinct chemical properties ensure precise measurements and help in the identification of similar compounds .

Environmental Science: Pollutant Degradation

Research suggests that derivatives of this compound could be used in environmental applications, such as the degradation of pollutants. Its reactive nature may help break down toxic substances into less harmful ones .

Material Science: Sensor Development

The compound’s sensitivity to light and heat makes it suitable for developing sensors. These sensors can detect changes in environmental conditions or the presence of specific chemicals .

Pharmaceutical Formulation: Drug Delivery

Due to its solubility and stability properties, the compound is being explored as a carrier in drug delivery systems. It could help transport medications to targeted areas in the body more efficiently .

Neurology: Neurodegenerative Disease Research

Its potential anti-inflammatory and antioxidant properties are of interest in neurology, particularly for researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Microbiology: Antimicrobial Activity

The compound has shown antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to disrupt microbial cell walls could be key in combating antibiotic-resistant bacteria .

Future Directions

Given its potential biomedical applications, future research could focus on further elucidating the compound’s mechanism of action and exploring its potential uses in treating various diseases .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPBIYKEHIGHE-XMPCBSOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458947
Record name 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

CAS RN

138906-41-9
Record name 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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